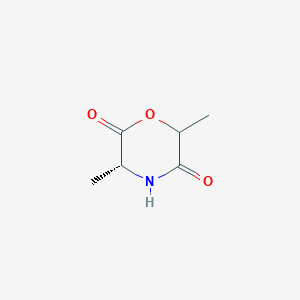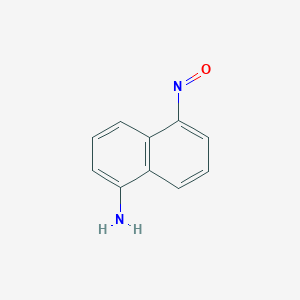![molecular formula C5F10O2 B14245103 1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene CAS No. 346662-93-9](/img/structure/B14245103.png)
1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene is a fluorinated organic compound with the molecular formula C5F10O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to degradation, and unique reactivity.
Méthodes De Préparation
The synthesis of 1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene involves several steps, including the introduction of difluoromethyl and pentafluoroethoxy groups. One common method involves the reaction of appropriate fluorinated precursors under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates .
Analyse Des Réactions Chimiques
1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The presence of multiple fluorine atoms can also influence the electronic properties of the compound, making it a valuable tool in the study of reaction mechanisms and molecular interactions .
Comparaison Avec Des Composés Similaires
1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene can be compared with other fluorinated compounds, such as:
Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetic acid: This compound has a similar structure but includes an acetic acid moiety, which imparts different reactivity and applications.
Methoxyflurane: A fluorinated ether used as an anesthetic, which has different pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of fluorinated groups, which provide a distinct set of chemical and physical properties that are valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
346662-93-9 |
|---|---|
Formule moléculaire |
C5F10O2 |
Poids moléculaire |
282.04 g/mol |
Nom IUPAC |
1-[difluoro(1,2,2-trifluoroethenoxy)methoxy]-1,1,2,2,2-pentafluoroethane |
InChI |
InChI=1S/C5F10O2/c6-1(7)2(8)16-5(14,15)17-4(12,13)3(9,10)11 |
Clé InChI |
RPVHAQMBUQOLBM-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)F)(OC(OC(C(F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
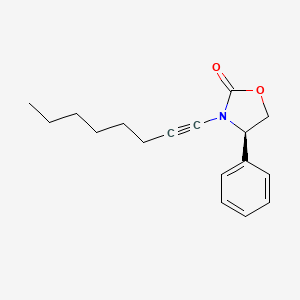
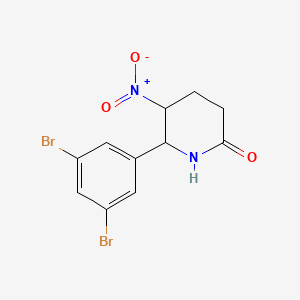
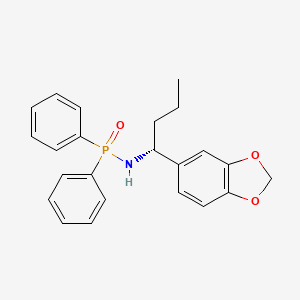
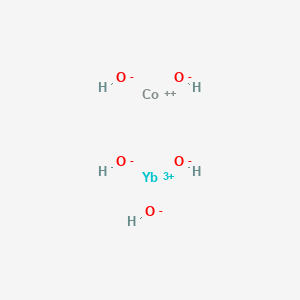
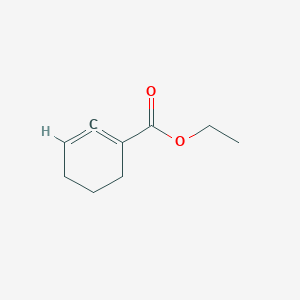
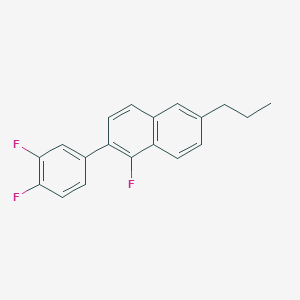
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)

![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
